2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoicacid
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Overview
Description
2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid is a fluorinated aromatic compound with the molecular formula C11H7FN2O3. This compound is characterized by the presence of a fluorine atom, a hydroxypyrimidinyl group, and a benzoic acid moiety. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carboxylic acid group results in alcohols.
Scientific Research Applications
2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: It can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the hydroxypyrimidinyl group.
2-Fluoro-4-(pyrimidin-5-yl)benzoic acid: Similar but without the hydroxyl group on the pyrimidine ring.
Uniqueness
2-Fluoro-4-(2-hydroxypyrimidin-5-yl)benzoic acid is unique due to the combination of the fluorine atom, hydroxypyrimidinyl group, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-3-6(1-2-8(9)10(15)16)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIQCQGCHEFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686843 |
Source
|
Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111103-62-8 |
Source
|
Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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